molecular formula C12H16N2O B1450339 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate CAS No. 1609402-71-2

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate

Cat. No.: B1450339
CAS No.: 1609402-71-2
M. Wt: 204.27 g/mol
InChI Key: LNPSFIXQJIQFFY-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate is a heterocyclic compound with the molecular formula C12H14N2·H2O It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with suitable reagents to form the desired indole derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents such as toluene or ethanol, and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Pharmacological Research

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate has been investigated for its potential therapeutic effects. Notably:

  • Antidepressant Activity : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Biochemical Studies

The compound has been utilized in various biochemical assays:

  • Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which can provide insights into its role in metabolic disorders .
  • Binding Affinity Tests : Investigations into its binding affinity to various receptors contribute to understanding its pharmacodynamics and potential side effects .

Disease Modeling

This compound is also significant in the development of disease models:

  • Human Disease Models : The compound has been used to create models for studying diseases such as depression and anxiety disorders. These models help researchers understand the underlying mechanisms and test new treatments .

Toxicological Assessments

Toxicity studies are crucial for determining the safety profile of new compounds:

  • Cytotoxicity Testing : The compound has undergone cytotoxicity assessments to evaluate its safety in vitro. Results indicate varying degrees of cytotoxic effects depending on the concentration used .

Case Study 1: Antidepressant Potential

A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in rodent models. The results showed significant reductions in behavioral despair when administered at certain doses compared to control groups. This finding supports further exploration into its mechanisms of action and potential clinical applications.

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers treated neuronal cell cultures with varying concentrations of the compound. They observed a marked reduction in oxidative stress markers and improved cell viability under stress conditions. These findings highlight the compound's potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate (CAS Number: 1609402-71-2) is a heterocyclic compound with a molecular formula of C12H14N2·H2O. This compound belongs to a class of indole derivatives known for their diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications.

PropertyValue
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Purity>95%
IUPAC NameThis compound
InChI KeyLNPSFIXQJIQFFY-UHFFFAOYSA-N

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of indole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines. Specifically:

  • MCF-7 (breast cancer) : Exhibited significant cell cycle arrest and apoptosis induction.
  • A549 (lung cancer) : Demonstrated reduced cell viability at concentrations as low as 0.34 μM.
  • HeLa (cervical cancer) : Notable inhibition of cell proliferation was observed.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis by modulating key proteins such as Bcl-2 and Bax. Increased Bax levels and decreased Bcl-2 levels lead to enhanced apoptotic signaling pathways.
  • Cell Cycle Arrest : Flow cytometric analysis has shown that treatment with this compound results in cell cycle arrest at the G2/M phase.
  • Topoisomerase Inhibition : Similar to other indole derivatives, it may inhibit topoisomerase activity, which is critical for DNA replication and repair.

Case Study 1: MCF-7 Cell Line

In a study assessing the effects of various indole derivatives on MCF-7 cells, this compound was found to have an IC50 value of approximately 0.46 μM. This indicates a potent antiproliferative effect compared to standard chemotherapeutic agents.

Case Study 2: A549 Cell Line

Another investigation focused on the A549 lung cancer cell line reported that the compound exhibited significant cytotoxicity with an IC50 value of 0.32 μM. The study utilized MTT assays to quantify cell viability post-treatment.

Comparative Biological Activity

The following table summarizes the IC50 values for various indole derivatives against different cancer cell lines:

CompoundMCF-7 IC50 (μM)A549 IC50 (μM)HeLa IC50 (μM)
This compound0.460.32Not reported
Camptothecin0.080.06Not reported
Combretastatin A-40.750.68Not reported

Properties

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSFIXQJIQFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCNC3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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